molecular formula C19H20N4O4 B11048663 N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide

N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide

Cat. No.: B11048663
M. Wt: 368.4 g/mol
InChI Key: FDOYPGUBVMTRDR-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide is a complex organic compound with a unique structure that includes a nitrophenyl group and a tetrahydro-1,5-methanopyrido[1,2-a][1,5]diazocin ring system

Preparation Methods

The synthesis of N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. The synthetic route may include nitration of aniline derivatives, followed by cyclization reactions to form the diazocin ring system. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The diazocin ring system may also play a role in the compound’s biological activity by stabilizing specific conformations or facilitating interactions with other molecules.

Comparison with Similar Compounds

N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide can be compared with other similar compounds, such as:

    N-(4-nitrophenyl)-5-isoxazolylacetamide: Similar in structure but with an isoxazole ring instead of the diazocin ring.

    N-(2,6-dimethyl-4-nitrophenyl)acetamide: Contains a dimethyl-substituted nitrophenyl group.

    N-(2-iodo-4-nitrophenyl)acetamide: Contains an iodine-substituted nitrophenyl group. These compounds share some structural similarities but differ in their specific functional groups and ring systems, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide

InChI

InChI=1S/C19H20N4O4/c24-18(20-15-4-6-16(7-5-15)23(26)27)12-21-9-13-8-14(11-21)17-2-1-3-19(25)22(17)10-13/h1-7,13-14H,8-12H2,(H,20,24)

InChI Key

FDOYPGUBVMTRDR-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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